3-(4-Aminophenyl)sulfonylaniline
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Overview
Description
3-(4-Aminophenyl)sulfonylaniline is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of sulfonylaniline, characterized by the presence of an amino group attached to the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)sulfonylaniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include aniline, 4-nitrobenzenesulfonyl chloride, and suitable solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonylaniline compounds.
Scientific Research Applications
3-(4-Aminophenyl)sulfonylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)sulfonylaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dapsone: A well-known sulfone used in the treatment of leprosy and dermatitis herpetiformis.
4-Aminophenyl sulfone: Another sulfonylaniline derivative with similar chemical properties
Uniqueness
3-(4-Aminophenyl)sulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other sulfonylaniline derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZWXKBGSQATE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876754 |
Source
|
Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34262-32-3 |
Source
|
Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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